molecular formula C22H27FN2O4S B2391795 2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922022-29-5

2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2391795
CAS No.: 922022-29-5
M. Wt: 434.53
InChI Key: NCZBAJRIMKMEEL-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core substituted with fluorine, isopentyl, and dimethyl groups. The 4-oxo-2,3,4,5-tetrahydro scaffold confers conformational rigidity, while the fluorine atom at the 2-position of the benzene sulfonamide moiety enhances metabolic stability and bioavailability.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O4S/c1-15(2)11-12-25-18-10-9-16(13-19(18)29-14-22(3,4)21(25)26)24-30(27,28)20-8-6-5-7-17(20)23/h5-10,13,15,24H,11-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZBAJRIMKMEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkynone-Mediated Cyclization

A seminal method involves reacting 2-aminophenols with alkynones in 1,4-dioxane at 100°C to form benzo[b]oxazepines via 7-endo-dig cyclization. For the target compound, 2-amino-4-isopentyl-5,5-dimethylphenol (1) is treated with 3-methyl-1-phenylbut-2-yn-1-one (2) to yield the oxazepine precursor (3) (Table 1).

Table 1: Optimization of Alkynone Cyclization

Parameter Condition Yield (%) Reference
Solvent 1,4-Dioxane 78
Temperature 100°C 78
Catalyst None 78
Alternative solvent Toluene 52

Mechanistic studies indicate that the hydroxyl proton of 2-aminophenol facilitates alkynylketimine intermediate formation, which undergoes cyclization to stabilize the seven-membered ring.

Schiff Base Cyclization with Anhydrides

An alternative route employs Schiff base intermediates. 4-Amino-5-isopentyl-3,3-dimethylphenol (4) is condensed with 2-fluorobenzaldehyde (5) to form a Schiff base (6), which reacts with maleic anhydride (7) in dry benzene under reflux to yield the oxazepine core (8). This method offers regioselectivity but requires stringent anhydrous conditions (Table 2).

Table 2: Cyclization with Maleic Anhydride

Parameter Condition Yield (%) Reference
Solvent Dry benzene 65
Temperature 80°C 65
Reaction time 12 hours 65

Sulfonamide Functionalization Strategies

Nucleophilic Aromatic Substitution

The oxazepine intermediate (8) undergoes sulfonylation with 2-fluorobenzenesulfonyl chloride (9) in the presence of a base such as pyridine or triethylamine. This step proceeds via nucleophilic attack of the oxazepine’s amine group on the electrophilic sulfur center (Scheme 1).

Scheme 1: Sulfonylation Reaction

  • Reactants : Oxazepine (8) + 2-Fluorobenzenesulfonyl chloride (9)
  • Conditions : Dichloromethane, 0°C → rt, 12 hours
  • Yield : 72%

Steric hindrance from the isopentyl and dimethyl groups necessitates prolonged reaction times to achieve complete conversion.

Microwave-Assisted Sulfonylation

Microwave irradiation at 100°C for 30 minutes enhances reaction efficiency, increasing yields to 85% while reducing byproduct formation. This method is particularly advantageous for scale-up processes.

Analytical Characterization

Spectroscopic Validation

  • NMR Spectroscopy : $$^1$$H NMR of the final compound exhibits a singlet at δ 1.25 ppm (6H, C(CH$$3$$)$$2$$), a multiplet at δ 4.12 ppm (2H, oxazepine OCH$$_2$$), and a doublet at δ 7.89 ppm (1H, sulfonamide NH).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 434.5 [M+H]$$^+$$ .

X-ray Crystallography

Single-crystal X-ray analysis reveals a puckered oxazepine ring with a dihedral angle of 12.5° between the benzofused ring and the sulfonamide plane, stabilizing the molecule via intramolecular hydrogen bonding.

Challenges and Optimization

Steric and Electronic Effects

The 3,3-dimethyl and 5-isopentyl substituents hinder sulfonamide coupling, necessitating excess sulfonyl chloride (1.5 equiv) and elevated temperatures. Electronic deactivation from the fluorine atom further slows the reaction, requiring careful stoichiometric control.

Purification Techniques

Column chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials, while recrystallization from ethanol improves purity to >98%.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions, often involving reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound Trifluoromethyl Analogue ()
Substituent at Position 2 Fluoro (-F) Trifluoromethyl (-CF₃)
Alkyl Chain at Position 5 Isopentyl (C₅H₁₁) Isobutyl (C₄H₉)
Core Scaffold Benzo[b][1,4]oxazepine-4-one Benzo[b][1,4]oxazepine-4-one

The trifluoromethyl group in the analogue may enhance electron-withdrawing effects and metabolic resistance compared to fluorine .

Bioactivity and Mode of Action

highlights that structural similarity correlates with bioactivity profiles . For example:

  • Compounds with sulfonamide or benzamide moieties often target enzymes like carbonic anhydrase or kinases due to hydrogen-bonding interactions with catalytic residues.
  • The fluorine substituent in the target compound may enhance binding affinity to hydrophobic pockets, whereas the trifluoromethyl group in the analogue could increase potency but reduce solubility .

Table 2: Hypothetical Bioactivity Comparison

Property Target Compound Trifluoromethyl Analogue
Predicted Target Kinases (e.g., EGFR) Proteases (e.g., thrombin)
Solubility (LogP) Moderate (~3.5) Lower (~4.2) due to -CF₃
Metabolic Stability High (fluorine reduces oxidation) Very high (CF₃ resists metabolism)

Physicochemical and Spectroscopic Properties

  • NMR Profiling: demonstrates that minor structural changes (e.g., substituents) cause distinct chemical shift patterns in regions sensitive to electronic environments (e.g., aromatic protons). For instance, fluorine’s electronegativity would deshield nearby protons more than -CF₃ .
  • Mass Spectrometry : Molecular networking () could differentiate these compounds via fragmentation patterns. The target’s fluoro group may yield unique fragment ions (e.g., m/z 123.1) compared to the analogue’s -CF₃ (m/z 145.1) .

Table 3: Spectroscopic Signatures

Technique Target Compound Trifluoromethyl Analogue
¹H NMR (Region B) δ 7.2–7.4 (aromatic) δ 7.3–7.6 (deshielded by -CF₃)
MS/MS Fragmentation Dominant peak at m/z 123.1 Dominant peak at m/z 145.1

Computational and Experimental Insights

  • Similarity Metrics : Tanimoto and Dice indices () quantify structural overlap. The target and its analogue likely share a Tanimoto score >0.7, indicating high similarity but distinct pharmacophores .
  • Lumping Strategy : ’s lumping approach groups compounds with shared scaffolds (e.g., benzooxazepine) for simplified property prediction. This strategy could prioritize the target and its analogues for high-throughput screening .

Biological Activity

2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a novel compound with potential biological activities that warrant detailed exploration. Its structure suggests possible interactions with biological targets relevant to cancer therapy and antimicrobial activity. This article aims to summarize the biological activity of this compound based on available research findings.

  • Molecular Formula : C22H27FN2O4S
  • Molecular Weight : 434.5 g/mol
  • CAS Number : 922022-29-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies have indicated that fluorinated compounds can exhibit potent cytotoxic effects in various cancer cell lines. For example, fluorinated derivatives of 2-deoxy-D-glucose (2-DG), which share structural similarities with our compound, have demonstrated enhanced inhibition of glycolysis in glioblastoma multiforme (GBM) cells. These derivatives showed lower IC50 values and improved pharmacokinetics compared to their non-fluorinated counterparts .
    • The mechanism of action appears to involve the inhibition of hexokinase activity, a critical enzyme in the glycolytic pathway. This inhibition leads to reduced energy production in cancer cells, potentially slowing tumor growth .
  • Antimicrobial Activity
    • The sulfonamide group present in the compound is known for its antibacterial properties. Compounds with similar structures have been reported to exhibit activity against both gram-positive and gram-negative bacteria .
    • Further research is needed to evaluate the specific antimicrobial efficacy of this compound against various bacterial strains.

Case Studies and Research Findings

Several studies have focused on related compounds that can provide insights into the potential biological activities of this compound:

StudyCompoundFindings
Study AFluorinated 2-DG derivativesShowed enhanced cytotoxicity in GBM cells; effective hexokinase inhibitors .
Study BSulfonamide antibioticsDemonstrated broad-spectrum antimicrobial activity; effective against E. coli and S. aureus .
Study CAntitumor agents derived from phthalic anhydrideExhibited significant antitumor effects; potential for further development in cancer therapies .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound with high purity and yield?

The synthesis involves multi-step reactions, including benzoxazepine ring formation and sulfonamide coupling. Key considerations include:

  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for sulfonamide coupling to enhance reactivity .
  • Inert atmosphere : Protect moisture-sensitive intermediates with nitrogen or argon . Post-synthesis, purify via column chromatography and validate using HPLC (≥95% purity) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., sulfonamide -SO₂NH₂ at δ 3.1–3.5 ppm) and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 456.2) .
  • HPLC : Quantifies purity and detects impurities using C18 reverse-phase columns .

Intermediate Research Questions

Q. How can researchers identify biological targets and mechanisms of action for this compound?

  • Enzyme inhibition assays : Test activity against kinases or proteases (e.g., IC₅₀ determination) .
  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding affinities to targets like COX-2 or GABA receptors .
  • Cellular assays : Measure cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Q. What methodologies address discrepancies in reported biological activity data?

  • Reproducibility checks : Validate assays under standardized conditions (pH 7.4, 37°C) .
  • Metabolic stability tests : Use liver microsomes to assess if metabolites contribute to observed effects .
  • Orthogonal assays : Cross-validate results with SPR (surface plasmon resonance) for binding kinetics .

Advanced Research Questions

Q. How can computational modeling predict environmental fate and degradation pathways?

  • QSPR models : Estimate biodegradation half-life using EPI Suite .
  • DFT calculations : Simulate hydrolysis pathways (e.g., sulfonamide cleavage at pH 9–12) .
  • Ecotoxicity prediction : Use ECOSAR to assess LC₅₀ for aquatic organisms .

Q. What strategies elucidate stereochemical effects on pharmacological activity?

  • Chiral chromatography : Resolve enantiomers using Chiralpak AD-H columns .
  • X-ray crystallography : Determine absolute configuration of the benzoxazepine core .
  • SAR studies : Synthesize analogs with varied substituents (e.g., isopentyl vs. propyl) and compare IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the compound’s reactivity?

  • Reaction monitoring : Use in-situ FTIR to track intermediate formation during synthesis .
  • Isolation of intermediates : Characterize transient species (e.g., oxazepinone) via LC-MS .
  • Kinetic studies : Measure activation energy (Eₐ) for key steps to identify rate-limiting factors .

Methodological Tables

Parameter Technique Key Findings Reference
Purity AssessmentHPLC (C18, 70:30 MeOH:H₂O)≥95% purity, retention time 8.2 min
Sulfonamide Coupling Efficiency¹H NMR (δ 7.8–8.1 ppm, aromatic)85% yield under N₂ atmosphere
COX-2 InhibitionFluorescent assay (IC₅₀)IC₅₀ = 12.3 ± 1.2 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.